O-Ethylhydroxylamine Hydrochloride: A Comprehensive Technical Guide
O-Ethylhydroxylamine Hydrochloride: A Comprehensive Technical Guide
CAS Number: 3332-29-4
Synonyms: Ethoxyamine hydrochloride, N-Ethoxyamine Hydrochloride, (Aminooxy)ethane Hydrochloride[1]
This technical guide provides an in-depth overview of O-Ethylhydroxylamine hydrochloride, a versatile reagent with significant applications in organic synthesis, analytical chemistry, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and relevant experimental protocols.
Chemical and Physical Properties
O-Ethylhydroxylamine hydrochloride is a white to pale yellow crystalline powder.[2] It is the hydrochloride salt of O-ethylhydroxylamine, which enhances its stability and solubility in aqueous solutions.[3] The compound is readily soluble in water and ethanol.[4]
Table 1: Physicochemical Properties of O-Ethylhydroxylamine Hydrochloride
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₇NO·HCl or C₂H₈ClNO | [5][6] |
| Molecular Weight | 97.54 g/mol | [5][6] |
| Melting Point | 130-133 °C | [2][6][7] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Solubility | Soluble in water and ethanol | [4][6] |
| pH (50 g/L in water at 25°C) | 2.3 - 2.7 | [6] |
| Stability | Hygroscopic | [6] |
Applications in Research and Development
O-Ethylhydroxylamine hydrochloride is a valuable reagent with a range of applications, primarily centered around its reactivity with carbonyl compounds.
Organic Synthesis
The primary use of O-Ethylhydroxylamine hydrochloride in organic synthesis is the formation of oximes from aldehydes and ketones. Oximes are crucial intermediates in various chemical transformations, including the Beckmann rearrangement to form amides, and are used in the synthesis of nitrogen-containing heterocyclic compounds.[2] This reagent is also employed in the preparation of biflorin derivatives, which have shown potential as antibacterial and anticancer agents, and in the synthesis of certain herbicides.[1][4][8]
Analytical Chemistry
In analytical chemistry, O-Ethylhydroxylamine hydrochloride serves as a derivatizing agent for the analysis of carbonyl compounds.[2] The conversion of carbonyls into their corresponding oximes increases their volatility and improves their chromatographic behavior, enhancing detection sensitivity in techniques like gas chromatography (GC).[2][9] This is particularly useful for the analysis of complex mixtures, such as monosaccharides and carbohydrates in biological matrices.[9] Furthermore, it is utilized in potentiometric titration methods for the quantitative determination of aldehydes and ketones, including α-hydroxycarbonyl compounds.[10][11]
Experimental Protocols
This section provides detailed methodologies for key applications of O-Ethylhydroxylamine hydrochloride.
Synthesis of Oximes from Carbonyl Compounds
The reaction of O-Ethylhydroxylamine hydrochloride with an aldehyde or ketone in the presence of a base yields the corresponding oxime. The following is a general procedure that can be adapted for specific substrates.
General Protocol for Oxime Synthesis:
-
Dissolution: Dissolve the carbonyl compound (1 equivalent) in a suitable solvent such as ethanol or pyridine.
-
Addition of Reagents: Add O-Ethylhydroxylamine hydrochloride (1.1-1.5 equivalents) to the solution.
-
Base Addition: Add a base, such as pyridine or sodium carbonate, to neutralize the hydrochloric acid and facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Caption: General workflow for the synthesis of oximes.
Derivatization of Carbonyl Compounds for GC Analysis
This protocol outlines the derivatization of carbonyl compounds to their O-ethyloximes for subsequent analysis by Gas Chromatography.
Protocol for GC Derivatization:
-
Sample Preparation: Prepare a solution of the sample containing the carbonyl compound(s) in a suitable solvent (e.g., pyridine).
-
Derivatization: Add an excess of O-Ethylhydroxylamine hydrochloride solution to the sample.
-
Reaction: Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Extraction: After cooling, extract the derivatized compounds with an appropriate organic solvent (e.g., hexane or dichloromethane).
-
Analysis: Analyze the organic extract directly by GC-FID or GC-MS.
Caption: Workflow for carbonyl derivatization for GC analysis.
Safety and Handling
O-Ethylhydroxylamine hydrochloride is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.
-
Skin and Body Protection: Lab coat and appropriate footwear.
Storage:
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][12] The compound is hygroscopic and should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[6]
Conclusion
O-Ethylhydroxylamine hydrochloride is a versatile and valuable reagent for both synthetic and analytical chemists. Its ability to efficiently convert carbonyl compounds into their corresponding oximes makes it indispensable for a wide range of applications, from the synthesis of complex organic molecules to the sensitive detection of aldehydes and ketones. Proper handling and storage are essential to ensure its safe and effective use in the laboratory. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this reagent in their scientific endeavors.
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. arpgweb.com [arpgweb.com]
- 5. asianpubs.org [asianpubs.org]
- 6. yccskarad.com [yccskarad.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES [dergipark.org.tr]
- 10. Determination of water-soluble carbonyl compounds in cyclic and acyclic solvents by potentiometric titration | Metrohm [metrohm.com]
- 11. Determination of Carbonyl Functional Groups in Bio-oils by Potentiometric Titration: The Faix Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
